molecular formula C15H12N2O3 B14542472 Methyl 8-methoxyphenazine-1-carboxylate CAS No. 62256-28-4

Methyl 8-methoxyphenazine-1-carboxylate

Cat. No.: B14542472
CAS No.: 62256-28-4
M. Wt: 268.27 g/mol
InChI Key: GKBFDQNXEHDGGN-UHFFFAOYSA-N
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Description

Methyl 8-methoxyphenazine-1-carboxylate is a synthetic or naturally occurring phenazine derivative characterized by a methoxy group at the 8-position and a methyl ester at the 1-position of the phenazine core. Phenazines are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and redox properties.

Properties

CAS No.

62256-28-4

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 8-methoxyphenazine-1-carboxylate

InChI

InChI=1S/C15H12N2O3/c1-19-9-6-7-11-13(8-9)17-14-10(15(18)20-2)4-3-5-12(14)16-11/h3-8H,1-2H3

InChI Key

GKBFDQNXEHDGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including methyl 8-methoxyphenazine-1-carboxylate, typically involves several key methods:

Industrial Production Methods

Industrial production of phenazine derivatives often employs large-scale synthetic routes that are optimized for yield and purity. These methods may include catalytic processes and the use of advanced reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyphenazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 8-methoxyphenazine-1-carboxylate involves its interaction with cellular components to produce reactive oxygen species (ROS). These ROS can cause damage to cellular structures, leading to cell death. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 8-methoxyphenazine-1-carboxylate with methyl esters of varying core structures, as identified in the evidence. Key differences in backbone architecture, functional groups, and inferred applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Inferred Bioactivity Source
This compound Phenazine Methoxy, methyl ester Antimicrobial, redox activity N/A
Sandaracopimaric acid methyl ester (4) Diterpenoid Methyl ester Plant defense, anti-inflammatory
Methyl shikimate Cyclohexane derivative Methyl ester, hydroxyl groups Biosynthetic intermediate
trans-13-Octadecenoic acid methyl ester Fatty acid Methyl ester, unsaturated bond Lipid metabolism, emollient

Key Comparisons

Core Structure and Aromaticity Phenazine derivatives (e.g., this compound) feature a planar, conjugated aromatic system, enabling π-π stacking and redox activity. This contrasts with diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester ), which have non-aromatic, polycyclic structures that enhance lipid solubility and membrane interaction. Fatty acid methyl esters (e.g., trans-13-octadecenoic acid methyl ester ) lack aromaticity but possess long aliphatic chains, favoring roles in energy storage or as surfactants.

Functional Group Impact

  • The methoxy group in this compound may enhance electron-donating capacity and stability compared to simpler methyl esters like methyl shikimate , which has hydroxyl groups prone to hydrogen bonding.
  • Methyl ester groups across all compounds improve volatility and solubility in organic solvents, but phenazine’s rigid structure likely reduces biodegradability compared to fatty acid esters .

Biological Activity Phenazines are implicated in microbial antagonism (e.g., pyocyanin in Pseudomonas), suggesting this compound may disrupt bacterial membranes or electron transport chains. This contrasts with diterpenoid esters, which often act as phytoalexins or anti-inflammatory agents . Fatty acid esters (e.g., ethyl linolenate ) typically serve metabolic or structural roles, whereas methyl shikimate is a precursor in aromatic amino acid biosynthesis.

Physicochemical Properties and Stability

Table 2: Inferred Physicochemical Properties

Property This compound Sandaracopimaric Acid Methyl Ester Methyl Shikimate
Melting Point High (aromatic rigidity) Moderate (diterpenoid flexibility) Low (hydroxyl groups)
Solubility Polar aprotic solvents Non-polar solvents Water (moderate), polar solvents
UV-Vis Absorption Strong (conjugated π-system) Weak (non-aromatic) Weak
Stability Oxidative and thermal stability Prone to oxidation Hydrolytically sensitive
  • Phenazine Stability: The conjugated system likely confers resistance to thermal degradation compared to diterpenoid esters, which oxidize readily in air .
  • Hydrolysis Sensitivity : Methyl esters in shikimate or fatty acids are more susceptible to enzymatic hydrolysis than aromatic esters due to steric protection in phenazines.

Research Implications and Gaps

While the evidence provides data on methyl esters from diverse biosynthetic pathways, direct studies on this compound are absent. Future work should prioritize:

  • Synthetic Optimization : Leveraging phenazine’s redox activity for electrochemical applications.
  • Biological Screening : Testing against pathogens to validate inferred antimicrobial properties.
  • Comparative Analytics : Using HPLC/NMR (as in ) to characterize purity and reactivity.

Q & A

Q. How to design experiments for optimizing catalytic coupling reactions involving this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to vary Pd catalyst loading (0.5–5 mol%), ligands (e.g., PPh₃ vs. XPhos), and solvent polarity (THF vs. DMF). Monitor yields via GC-MS and compare turnover numbers. For contradictory results (e.g., lower yields at high temps), analyze activation entropy via Eyring plots. Report confidence intervals for reproducibility .

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